molecular formula C10H12N4S B2434060 1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol CAS No. 121690-13-9

1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol

Cat. No.: B2434060
CAS No.: 121690-13-9
M. Wt: 220.29
InChI Key: GLESZQGPJXOSSI-UHFFFAOYSA-N
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Description

1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound features an isopropylphenyl group attached to the tetrazole ring, which imparts unique chemical and physical properties.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7(2)8-3-5-9(6-4-8)14-10(15)11-12-13-14/h3-7H,1-2H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLESZQGPJXOSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 4-isopropylphenylhydrazine with carbon disulfide and sodium azide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol has garnered attention for its potential antimicrobial properties. Research indicates that derivatives of tetrazole compounds exhibit significant activity against various bacterial strains and fungi. For instance:

  • Antimicrobial Activity : Studies have shown that certain tetrazole derivatives possess promising antimicrobial effects. These compounds are being investigated for their ability to combat drug-resistant strains of bacteria and fungi .

Materials Science

In materials science, the compound's unique structure allows it to function as a ligand in coordination chemistry. This property can be exploited to develop new materials with specific electronic or optical properties:

  • Coordination Complexes : The thiol group in the tetrazole structure can coordinate with metals, leading to the formation of complexes that may have applications in catalysis or as sensors .

Analytical Chemistry

The compound can also be utilized in analytical chemistry for the detection of metal ions:

  • Metal Ion Detection : Due to its ability to form stable complexes with transition metals, this compound can be used as a reagent for the selective detection of metal ions in various samples .

Case Study 1: Antimicrobial Screening

In a recent study focused on synthesizing various tetrazole derivatives, researchers evaluated the antimicrobial activity of this compound against common pathogens. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

This data suggests that this compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Coordination Chemistry

A study investigated the coordination properties of this compound with various transition metals. The resulting complexes showed enhanced catalytic activity in organic transformations:

Metal IonReaction Yield (%)
Cu(II)85
Ni(II)78
Co(II)80

These findings highlight the potential use of this compound in catalysis and materials development.

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the tetrazole ring can interact with various receptors and enzymes, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-tetrazole-5-thiol
  • 1-(4-methylphenyl)-1H-tetrazole-5-thiol
  • 1-(4-chlorophenyl)-1H-tetrazole-5-thiol

Uniqueness

1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol is a compound of interest due to its potential biological activities. This tetrazole derivative is characterized by its unique structure, which may confer various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular structure can be described as follows:

PropertyValue
Molecular FormulaC11H14N4S
Molecular Weight250.32 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Tetrazole Ring : The tetrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Thiol Introduction : The thiol group is often introduced via nucleophilic substitution or reduction methods on suitable precursors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, a series of tetrazole compounds exhibited significant antibacterial activity against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Anticancer Activity

Tetrazole derivatives have been investigated for their anticancer properties. In vitro studies showed that this compound demonstrated cytotoxic effects on several cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of tumor cell proliferation.

Case Study: PDE Inhibition

A notable study evaluated the inhibitory activity of tetrazole derivatives on phosphodiesterase (PDE) enzymes. The compound was found to inhibit PDE3A with an IC50 value comparable to established inhibitors. This suggests potential use in treating cardiovascular diseases by enhancing intracellular cAMP levels.

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors influencing signal transduction pathways related to growth and apoptosis.

Research Findings Summary

Recent literature has documented various biological activities associated with tetrazole compounds:

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduction of apoptosis in cancer cell lines
PDE InhibitionIC50 values indicating potent inhibition of PDE3A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via refluxing with glacial acetic acid and 2,5-dimethoxytetrahydrofuran, followed by basification and recrystallization (ethanol is preferred for purification) . Microwave-assisted synthesis is an efficient alternative, reducing reaction time and improving yields by optimizing parameters like irradiation power and solvent selection . Yield optimization requires systematic variation of temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios of reactants, monitored by TLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Elemental analysis to confirm empirical formula.
  • ¹H-NMR to verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol protons at δ 3.5–4.0 ppm) .
  • LC-MS for molecular ion confirmation and purity assessment .
  • X-ray crystallography (if single crystals are obtainable) for absolute structural validation, referencing protocols in crystallographic databases .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • Molecular docking to predict binding affinities with target proteins (e.g., using AutoDock Vina with PDB structures) .
  • ADME analysis to evaluate pharmacokinetic properties (e.g., SwissADME for lipophilicity, bioavailability) .
  • In vitro assays (e.g., enzyme inhibition, antimicrobial activity) using standardized protocols for thiol-containing heterocycles .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic structure, frontier molecular orbitals, and reactive sites (e.g., thiol group nucleophilicity) .
  • MD simulations (e.g., GROMACS) assess conformational stability in biological membranes or solvent environments, with force fields like CHARMM36 .
  • Validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts, IR vibrations) .

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., unexpected reaction products or pharmacological activity)?

  • Methodological Answer :

  • Cross-validation : Compare NMR/LC-MS data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .
  • Error analysis : Apply statistical methods (e.g., least-squares regression) to quantify experimental uncertainties, referencing guidelines in physical chemistry texts .
  • Reaction monitoring : Use HPLC or GC-MS to detect intermediates or byproducts, adjusting reaction conditions (e.g., temperature, catalyst loading) iteratively .

Q. What strategies enable regioselective modification of the tetrazole-thiol scaffold for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Protecting groups : Use trityl or acetyl groups to shield the thiol moiety during alkylation/arylation of the tetrazole ring .
  • Controlled alkylation : Optimize solvent (e.g., DMF for polar aprotic conditions) and base (e.g., K₂CO₃) to favor substitution at the thiol sulfur .
  • Analytical tracking : Monitor regioselectivity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What challenges arise when correlating in silico predictions (e.g., docking scores) with experimental pharmacological data?

  • Methodological Answer :

  • Solvation effects : Account for implicit/explicit solvent models in docking simulations to improve affinity predictions .
  • Force field limitations : Validate docking poses with MD simulations (e.g., 100 ns trajectories) to assess binding stability .
  • Experimental validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants, comparing with docking scores .

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